INCB053914

Catalog No.
S1802733
CAS No.
M.F
C20H16FN7OS
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB053914

Product Name

INCB053914

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Synonyms

INCB053914; INCB-053914; INCB 053914.;Unknown

INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.

INCB053914 is a novel, small-molecule inhibitor that targets the pan-PIM (proviral integration site for Moloney murine leukemia virus) kinases, which include PIM1, PIM2, and PIM3. These serine/threonine kinases play a crucial role in regulating various cellular processes such as cell proliferation, survival, and apoptosis. Overexpression of PIM kinases has been implicated in several hematologic malignancies and solid tumors, making them attractive targets for therapeutic intervention. INCB053914 is designed to be ATP-competitive, meaning it competes with ATP for binding to the kinase active site, thereby inhibiting its activity and downstream signaling pathways involved in tumor growth and survival .

The primary mechanism of action of INCB053914 involves the inhibition of PIM kinase activity through competitive binding to the ATP-binding site. This action leads to the reduction of phosphorylation events on key substrates that are critical for oncogenic signaling pathways. For instance, INCB053914 has been shown to inhibit the phosphorylation of Bcl-2–associated death promoter protein (BAD) and other downstream targets such as p70S6K and 4E-BP1, which are involved in cell growth and survival .

The synthesis of INCB053914 involves several steps that focus on constructing its unique triazolopyridine scaffold. The synthetic route typically includes:

  • Formation of the Triazole Ring: This is achieved through a cycloaddition reaction involving azides and alkynes.
  • Pyridine Derivatization: The pyridine ring is modified to enhance binding affinity and selectivity towards PIM kinases.
  • Final Coupling Reactions: These reactions link various functional groups that confer the desired pharmacological properties.

Detailed synthetic procedures can be found in specialized chemical literature that discusses small-molecule kinase inhibitors .

INCB053914 is primarily being investigated for its potential use in treating hematologic cancers such as:

  • Acute myeloid leukemia
  • Multiple myeloma
  • Philadelphia chromosome-negative myeloproliferative neoplasms

The compound's ability to enhance the efficacy of existing therapies makes it a promising candidate for combination treatments in oncology .

Interaction studies have shown that INCB053914 can synergize with other therapeutic agents. For example, it enhances the effectiveness of ruxolitinib, a JAK1/2 inhibitor, in models of myeloproliferative neoplasms by promoting apoptosis in neoplastic cells. Such interactions suggest that INCB053914 may improve treatment outcomes when used alongside established therapies . Furthermore, ongoing clinical trials are assessing its safety profile and pharmacokinetics when administered alone or in combination with other drugs .

Several compounds have been developed targeting PIM kinases or exhibiting similar biological activities. Here are some notable examples:

Compound NameMechanismClinical StatusUnique Features
SGI-1776PIM kinase inhibitorDiscontinuedEarly-stage development; focused on hematologic cancers
TP-3654PIM kinase inhibitorClinical trialsImproved selectivity for PIM isoforms
AZD1208PIM kinase inhibitorClinical trialsDual-action targeting both PIM kinases and other pathways
UzansertibPan-PIM kinase inhibitorOngoing clinical trialsBroad-spectrum activity across multiple cancer types

INCB053914 stands out due to its potent synergy with existing therapies like JAK inhibitors and its broad applicability across various hematologic malignancies. Its unique chemical structure allows for enhanced binding affinity and selectivity towards PIM kinases compared to other compounds in development .

ATP-Competitive Binding Mechanism to PIM Isoforms

INCB053914 functions as a potent and selective adenosine triphosphate-competitive pan-PIM kinase inhibitor, demonstrating its mechanism of action through direct competition with ATP for binding to the active site of PIM kinases [2] [3]. The compound targets the ATP-binding pocket located between the N-terminal and C-terminal lobes of the PIM kinase structure, effectively blocking the catalytic activity and preventing substrate phosphorylation [2] [5].

The ATP-competitive binding mechanism of INCB053914 exploits the unique structural features of PIM kinases, particularly the presence of a proline residue in the hinge region that distinguishes these kinases from other protein kinases [13]. This distinctive structural element, found at position 123 in PIM1 and position 119 in PIM2, creates an altered hinge region that typically allows for only one hydrogen bond formation with ATP, compared to the two hydrogen bonds typically present in other protein kinase-ATP complexes [12] [9].

FeatureDescription
Binding ModeATP-competitive inhibitor
Target SiteATP-binding pocket between N and C-terminal lobes
Competition MechanismCompetes with ATP for binding to active site
Binding AffinitySub-nanomolar to nanomolar affinity (isoform-dependent)
Structural DeterminantsExploits unique proline residue in PIM kinase hinge region

The binding mechanism involves the formation of hydrogen bonds with the hinge region and utilizes the unique proline residue characteristic of PIM kinases [3] [5]. This ATP-competitive binding effectively stabilizes the active conformation of the kinase while preventing ATP binding and subsequent phosphorylation of downstream substrates [2] [3].

Isoform-Specific Inhibition Kinetics (PIM1, PIM2, PIM3)

INCB053914 demonstrates differential inhibitory potency across the three PIM kinase isoforms, with half maximal inhibitory concentration values following the order of PIM1 approximately equal to PIM3, which are both significantly more potent than PIM2 [2] [3] [5]. The compound exhibits remarkable potency against PIM1 with an IC50 value of 0.24 nanomolar and demonstrates even greater potency against PIM3 with an IC50 value of 0.12 nanomolar [2] [5] [17].

PIM IsoformIC50 (nM)Relative Potency
PIM10.24High
PIM230.0Moderate
PIM30.12High

The most significant challenge in PIM kinase inhibition lies with PIM2, which shows markedly reduced sensitivity to INCB053914 with an IC50 value of 30 nanomolar, representing approximately a 125-fold and 250-fold reduction in potency compared to PIM1 and PIM3, respectively [2] [3] [5]. Due to this reduced inhibitory potency toward PIM2 versus PIM1 and PIM3, PIM2 was chosen as the benchmark isoform to ensure target coverage in subsequent experimental designs [3] [5].

The isoform-specific inhibition kinetics reflect the underlying structural differences between the PIM kinases, particularly in regions that affect inhibitor binding affinity and selectivity [9] [12]. Despite the reduced potency against PIM2, INCB053914 maintains sufficient inhibitory activity to achieve pan-PIM kinase inhibition in cellular systems [2] [3].

Selectivity Analysis Against Non-Target Kinases

INCB053914 demonstrates exceptional selectivity against a comprehensive panel of non-target kinases, exhibiting greater than 475-fold selectivity when tested against more than 50 kinases [2] [3] [5]. This high degree of selectivity is crucial for minimizing off-target effects and ensuring specific PIM kinase inhibition in therapeutic applications [2] [3].

KinaseIC50 (nM)
PIM10.24
PIM230.0
PIM30.12
PAS kinase~30
RSK27100
Other kinases (>50 tested)>475-fold selectivity

The selectivity profile reveals that among non-PIM kinases, only RSK2 shows modest susceptibility to INCB053914 inhibition, with an IC50 value of 7.1 micromolar, representing a significant selectivity margin compared to the nanomolar potencies observed against PIM kinases [3] [5]. Subsequent profiling against a broader panel of 192 kinases confirmed this high selectivity, with no kinase other than Per-Arnt-Sim kinase being significantly inhibited by INCB053914 at 100 nanomolar concentration [3] [5].

Further evaluation demonstrated that INCB053914 exhibits approximately equipotent effects on PIM2 and PAS kinase activities, indicating that PAS kinase represents the primary off-target interaction [3] [5]. The remarkable selectivity profile of INCB053914 positions it as a highly specific pan-PIM inhibitor with minimal cross-reactivity against other members of the kinase family [2] [3].

Structural Determinants of PIM2 Inhibition Challenges

The reduced susceptibility of PIM2 to inhibition by INCB053914 compared to PIM1 and PIM3 can be attributed to several key structural determinants that distinguish PIM2 from its isoforms [9] [12]. The most significant structural difference lies in the absence of the C-terminal αJ helix in PIM2, which is present in both PIM1 and PIM3 [12]. This missing structural element removes a significant stabilizing interaction that normally occurs between the N-terminal and C-terminal lobes, potentially increasing flexibility in the N-terminal kinase lobe of PIM2 [12].

FeaturePIM1PIM2PIM3
Hinge RegionContains unique proline residue (Pro123)Contains unique proline residue (Pro119)Contains unique proline residue
ATP Binding SiteHighly conservedHighly conserved (55% overall sequence identity with PIM1)Highly conserved
C-terminal αJ HelixPresentAbsent (disordered C-terminal region with 6 proline residues)Present
Proline Residue PositionPro123Pro119Similar to PIM1
Activation LoopFlexibleContains Ala122 instead of Val126 in PIM1Similar to PIM1
Inhibitor Binding PocketLarger due to Val126Smaller due to Ala122Similar to PIM1

The structural analysis reveals that PIM2 contains a disordered C-terminal region with six proline residues, which contrasts sharply with the ordered αJ helix found in PIM1 [12]. This structural disorder may contribute to increased conformational flexibility that affects inhibitor binding stability and reduces the effectiveness of ATP-competitive inhibitors [12].

Another critical structural determinant involves the substitution of valine 126 in PIM1 with alanine 122 in PIM2, which creates a smaller inhibitor binding pocket [12]. This amino acid substitution results in a reduction in binding surface area, with the distance from the inhibitor changing from 3.5 Å in PIM1 to 4.0 Å in PIM2 [12]. The smaller side chain of alanine in PIM2 may destabilize certain inhibitor binding modes that are effective against PIM1 [12].

ChallengeDescription
Reduced ATP-Competitive Inhibitor BindingPIM2 typically shows 100-250 fold reduced sensitivity to inhibitors compared to PIM1/PIM3
Structural DifferencesAbsence of C-terminal αJ helix increases flexibility in N-terminal lobe
Conformational DynamicsIncreased flexibility in key regions may affect inhibitor binding stability
Binding Pocket SizeSubstitution of Val126 (PIM1) with Ala122 (PIM2) creates different binding pocket dimensions
Compensatory MechanismsUpregulation of PIM2 expression observed upon inhibitor treatment as compensatory mechanism

The interaction between INCB053914 and Janus kinase/Signal Transducer and Activator of Transcription signaling represents a complex regulatory network that is fundamental to the compound's therapeutic efficacy in hematologic malignancies [1] [2]. The Proviral Integration site of Moloney murine leukemia virus kinases function as critical downstream effectors of cytokine-activated Janus kinase/Signal Transducer and Activator of Transcription pathways, particularly Signal Transducer and Activator of Transcription 5 [3] [4].

INCB053914 exerts indirect modulation of Janus kinase/Signal Transducer and Activator of Transcription signaling through its primary mechanism of Proviral Integration site of Moloney murine leukemia virus kinase inhibition [1] [5]. The compound demonstrates potent inhibition of Signal Transducer and Activator of Transcription 5-mediated Proviral Integration site of Moloney murine leukemia virus expression, effectively disrupting the transcriptional activation of these kinases that normally occurs in response to cytokine stimulation [3] [6]. This disruption is particularly evident in myeloproliferative neoplasm models, where INCB053914 treatment results in dose-dependent inhibition of erythroid colony formation in primary cell cultures from patients harboring the Janus kinase 2 V617F mutation [5].

The crosstalk between Proviral Integration site of Moloney murine leukemia virus kinases and Janus kinase/Signal Transducer and Activator of Transcription signaling involves a sophisticated feedback regulatory mechanism [3] [4]. Proviral Integration site of Moloney murine leukemia virus kinases phosphorylate and activate suppressors of cytokine signaling proteins, which subsequently inhibit Signal Transducer and Activator of Transcription phosphorylation and create a negative feedback loop that dampens Janus kinase/Signal Transducer and Activator of Transcription signaling [3] [7]. INCB053914 treatment disrupts this regulatory circuit by inhibiting Proviral Integration site of Moloney murine leukemia virus kinase activity, thereby affecting the phosphorylation status of suppressors of cytokine signaling proteins and modulating the overall signaling cascade [5].

In preclinical studies utilizing multiple myeloma xenograft models, combination therapy with INCB053914 and the Janus kinase 1-selective inhibitor itacitinib demonstrated synergistic tumor growth inhibition [5] [8]. The combination regimen resulted in coordinated suppression of both Bcl-2-associated death promoter protein phosphorylation and Signal Transducer and Activator of Transcription 3 phosphorylation, indicating effective targeting of parallel survival pathways. Notably, the combination therapy also produced enhanced reduction in myelocytomatosis levels compared to either agent alone, suggesting convergent effects on oncogenic transcriptional programs [5] [8].

The clinical relevance of this Janus kinase/Signal Transducer and Activator of Transcription crosstalk modulation is demonstrated in ex vivo studies of primary acute myeloid leukemia blasts from patients [5]. Treatment with INCB053914 resulted in decreased phosphorylation of key Proviral Integration site of Moloney murine leukemia virus substrates and increased Proviral Integration site of Moloney murine leukemia virus 2 expression, consistent with the disruption of cytokine-mediated signaling networks that are dysregulated in hematologic malignancies [5] [3].

Phosphorylation Dynamics of Downstream Targets (Bcl-2-Associated Death Promoter Protein, p70S6K, 4E-BP1)

The phosphorylation dynamics of critical downstream substrates represent the primary mechanism through which INCB053914 exerts its antineoplastic effects in hematologic malignancies [5] [9]. The compound demonstrates potent and selective inhibition of Proviral Integration site of Moloney murine leukemia virus kinase-mediated phosphorylation events that are essential for cancer cell survival and proliferation [5].

Bcl-2-Associated Death Promoter Protein Phosphorylation Dynamics

INCB053914 exhibits particularly potent inhibition of Bcl-2-associated death promoter protein phosphorylation, with mean half maximal inhibitory concentration values of 4 nanomolar and 27 nanomolar in MOLM-16 acute myeloid leukemia and KMS-12-BM multiple myeloma cell lines, respectively [5]. The compound primarily targets the serine 112 phosphorylation site on Bcl-2-associated death promoter protein, which is critical for its inactivation and sequestration away from mitochondrial membranes [5] [10]. When Proviral Integration site of Moloney murine leukemia virus kinases are inhibited by INCB053914, Bcl-2-associated death promoter protein becomes dephosphorylated and can fulfill its pro-apoptotic function by promoting mitochondrial outer membrane permeabilization [5] [11].

The kinetics of Bcl-2-associated death promoter protein dephosphorylation following INCB053914 treatment demonstrate rapid onset, with significant effects observed within 2 hours of treatment initiation [5]. This rapid response is consistent with the constitutively active nature of Proviral Integration site of Moloney murine leukemia virus kinases and the direct phosphorylation relationship between these kinases and Bcl-2-associated death promoter protein [5] [12]. In vivo studies in xenograft models confirmed that INCB053914 treatment results in dose-dependent inhibition of Bcl-2-associated death promoter protein phosphorylation, with half maximal inhibitory concentration values of 70 nanomolar and 145 nanomolar in MOLM-16 and KMS-12-BM tumors, respectively [5].

p70S6K Phosphorylation Regulation

The phosphorylation of p70S6K represents a critical node in the convergence of Proviral Integration site of Moloney murine leukemia virus kinase and mammalian target of rapamycin complex 1 signaling pathways [5] [13]. INCB053914 treatment results in dose-dependent inhibition of p70S6K phosphorylation at threonine 389, a site that is essential for kinase activation and downstream protein synthesis regulation [5] [13]. This phosphorylation event is crucial for the activation of ribosomal protein S6, which regulates translation initiation and protein synthesis in cancer cells [13] [9].

The inhibition of p70S6K phosphorylation by INCB053914 was consistently observed across multiple hematologic malignancy cell lines, including MOLM-16 acute myeloid leukemia, Pfeiffer diffuse large B-cell lymphoma, and KMS-12-PE/BM multiple myeloma cells [5]. The temporal dynamics of this inhibition indicate that maximal effects occur within 2-4 hours of treatment, suggesting direct enzymatic inhibition rather than transcriptional effects [5]. Ex vivo studies in primary acute myeloid leukemia blasts from patients confirmed similar phosphorylation dynamics, with decreased p70S6K phosphorylation observed in samples from multiple patients [5].

4E-BP1 Phosphorylation Control Mechanisms

The eukaryotic translation initiation factor 4E-binding protein 1 represents another critical substrate whose phosphorylation is potently inhibited by INCB053914 [5] [14]. This protein functions as a key regulator of cap-dependent translation initiation, and its phosphorylation status determines the availability of eukaryotic translation initiation factor 4E for ribosome assembly [14] [15]. INCB053914 treatment results in decreased phosphorylation of 4E-BP1 at serine 65, leading to enhanced binding to eukaryotic translation initiation factor 4E and subsequent inhibition of protein synthesis [5] [14].

The phosphorylation dynamics of 4E-BP1 following INCB053914 treatment demonstrate both acute and sustained effects [5]. The compound produces rapid dephosphorylation within the first 2 hours of treatment, followed by sustained inhibition that persists for at least 8 hours [5]. This sustained effect is particularly important for the antiproliferative activity of INCB053914, as continued suppression of protein synthesis is necessary for effective growth inhibition in rapidly dividing cancer cells [5].

Clinical validation of these phosphorylation dynamics was demonstrated in pharmacodynamic assessments of blood samples from patients receiving INCB053914 in ongoing phase 1/2 clinical trials [5]. These studies confirmed decreased 4E-BP1 phosphorylation and increased Proviral Integration site of Moloney murine leukemia virus 2 expression in patient samples, validating the translation of preclinical findings to clinical settings [5].

Compensatory Proviral Integration site of Moloney murine leukemia virus Isoform Upregulation Mechanisms

The compensatory upregulation of Proviral Integration site of Moloney murine leukemia virus isoforms represents a critical adaptive response to Proviral Integration site of Moloney murine leukemia virus kinase inhibition that has significant implications for therapeutic efficacy and resistance development [5] [12] [16]. INCB053914 treatment consistently induces upregulation of Proviral Integration site of Moloney murine leukemia virus protein levels, particularly Proviral Integration site of Moloney murine leukemia virus 2, across multiple hematologic malignancy cell lines and patient-derived samples [5].

Molecular Basis of Compensatory Upregulation

The compensatory upregulation mechanism involves complex transcriptional and post-translational regulatory processes [12] [16]. When INCB053914 inhibits Proviral Integration site of Moloney murine leukemia virus kinase activity, cells respond by increasing the transcription of Proviral Integration site of Moloney murine leukemia virus genes through Signal Transducer and Activator of Transcription-mediated pathways [12] [3]. This response is mediated by the disruption of negative feedback loops that normally regulate Proviral Integration site of Moloney murine leukemia virus expression [12] [3]. The three Proviral Integration site of Moloney murine leukemia virus isoforms demonstrate differential susceptibility to this compensatory mechanism, with Proviral Integration site of Moloney murine leukemia virus 2 showing the most consistent upregulation across different cellular contexts [5] [16].

INCB053914 treatment results in 2-3 fold increases in Proviral Integration site of Moloney murine leukemia virus 2 expression in KG-1a acute myeloid leukemia, Pfeiffer diffuse large B-cell lymphoma, and KMS-12-PE multiple myeloma cells within 2 hours of treatment initiation [5]. This rapid upregulation suggests both transcriptional activation and protein stabilization mechanisms are involved in the compensatory response [5] [12]. The upregulation is dose-dependent, with maximal effects observed at concentrations between 100-1000 nanomolar [5].

Functional Consequences of Isoform Compensation

The compensatory upregulation of Proviral Integration site of Moloney murine leukemia virus isoforms has important functional implications for drug efficacy and resistance mechanisms [12] [16]. Despite the increased protein levels, INCB053914 maintains its inhibitory effects on downstream substrate phosphorylation, indicating that the compound can effectively inhibit the enzymatic activity of newly synthesized Proviral Integration site of Moloney murine leukemia virus proteins [5]. This suggests that INCB053914 achieves sufficient occupancy of the adenosine triphosphate-binding pocket to maintain kinase inhibition even in the presence of elevated protein levels [5].

However, the compensatory mechanism underscores the importance of pan-Proviral Integration site of Moloney murine leukemia virus inhibition strategies [16]. Individual inhibition of single Proviral Integration site of Moloney murine leukemia virus isoforms has been shown to be insufficient for therapeutic efficacy due to the mutually compensatory functions of the three kinases [16]. The ability of INCB053914 to potently inhibit all three Proviral Integration site of Moloney murine leukemia virus isoforms is therefore critical for overcoming this resistance mechanism [5].

Clinical Implications and Biomarker Development

The consistent observation of Proviral Integration site of Moloney murine leukemia virus 2 upregulation following INCB053914 treatment has led to its development as a pharmacodynamic biomarker for drug activity [5]. In ex vivo studies of primary acute myeloid leukemia blasts and in clinical samples from patients receiving INCB053914, increased Proviral Integration site of Moloney murine leukemia virus 2 expression serves as a reliable indicator of target engagement [5]. This biomarker relationship has been validated across multiple patient samples and provides a valuable tool for dose optimization and treatment monitoring [5].

The compensatory upregulation mechanism also provides insights into potential combination therapy strategies [5] [8]. The observation that phosphatidylinositol 3-kinase δ inhibition with INCB050465 results in approximately 2.5-fold increases in Proviral Integration site of Moloney murine leukemia virus 2 expression provides a molecular rationale for combining INCB053914 with phosphatidylinositol 3-kinase pathway inhibitors [5] [8]. This combination approach leverages the compensatory upregulation to enhance the efficacy of Proviral Integration site of Moloney murine leukemia virus kinase inhibition while simultaneously targeting the parallel phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling network [5] [8].

Impact on Apoptotic Regulation Through Bcl-2 Pathway Modulation

The modulation of Bcl-2 family proteins represents a central mechanism through which INCB053914 promotes apoptosis in hematologic malignancy cells [5] [11] [17]. The compound exerts its pro-apoptotic effects primarily through the dephosphorylation of Bcl-2-associated death promoter protein and the subsequent restoration of mitochondrial apoptotic signaling pathways [5] [11].

Bcl-2-Associated Death Promoter Protein-Mediated Apoptotic Regulation

Bcl-2-associated death promoter protein functions as a critical pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization and cytochrome c release [11] [17]. Under normal physiological conditions, Bcl-2-associated death promoter protein is maintained in an inactive state through phosphorylation at multiple serine residues, including serine 112, serine 136, and serine 155 [10] [11]. INCB053914 treatment disrupts this inactivation mechanism by inhibiting Proviral Integration site of Moloney murine leukemia virus kinase-mediated phosphorylation, particularly at the serine 112 site [5] [10].

The dephosphorylation of Bcl-2-associated death promoter protein following INCB053914 treatment results in its translocation from the cytoplasm to mitochondrial membranes, where it can interact with anti-apoptotic Bcl-2 family members such as Bcl-2 and Bcl-XL [10] [11]. This interaction displaces these anti-apoptotic proteins from their binding partners BAX and BAK, allowing for oligomerization of these pro-apoptotic effectors and subsequent mitochondrial membrane permeabilization [11] [17]. The half maximal inhibitory concentration values for Bcl-2-associated death promoter protein dephosphorylation (4-27 nanomolar) closely correlate with the antiproliferative effects of INCB053914, indicating that this mechanism is central to the compound's therapeutic activity [5].

Mitochondrial Apoptotic Pathway Activation

The restoration of Bcl-2-associated death promoter protein function through INCB053914 treatment leads to activation of the intrinsic mitochondrial apoptotic pathway [5] [11]. This pathway involves the release of cytochrome c from mitochondria, followed by the formation of the apoptosome complex and activation of caspase-9 and downstream effector caspases [11] [17]. In preclinical studies, INCB053914 treatment resulted in increased poly adenosine diphosphate-ribose polymerase cleavage, a marker of caspase activation and apoptosis execution [18].

The compound's effects on mitochondrial apoptosis are particularly pronounced in hematologic malignancy cells that rely heavily on Bcl-2 family proteins for survival [11] [17]. Multiple myeloma and acute myeloid leukemia cells, which frequently overexpress anti-apoptotic Bcl-2 family members, demonstrate significant sensitivity to INCB053914-induced apoptosis [5]. The restoration of apoptotic signaling through Bcl-2-associated death promoter protein dephosphorylation effectively overcomes the apoptotic resistance that characterizes these malignancies [5] [11].

Integration with Other Apoptotic Regulators

INCB053914's impact on Bcl-2 pathway modulation extends beyond direct effects on Bcl-2-associated death promoter protein to include regulation of other apoptotic mediators [12] [19]. Proviral Integration site of Moloney murine leukemia virus kinases have been shown to phosphorylate and inactivate apoptosis signal-regulating kinase 1, a critical mediator of stress-induced apoptosis [12] [20]. By inhibiting Proviral Integration site of Moloney murine leukemia virus kinase activity, INCB053914 treatment allows for the reactivation of apoptosis signal-regulating kinase 1 and subsequent activation of stress-activated protein kinase pathways that promote cell death [12] [20].

Additionally, INCB053914 treatment affects cellular redox homeostasis by modulating nuclear factor erythroid 2-related factor 2 signaling [12] [21]. Proviral Integration site of Moloney murine leukemia virus kinases normally enhance nuclear factor erythroid 2-related factor 2 activity and reduce reactive oxygen species levels, allowing cancer cells to escape oxidative stress-induced apoptosis [12] [21]. INCB053914 treatment disrupts this protective mechanism, leading to increased oxidative stress and enhanced susceptibility to apoptotic cell death [12] [21].

Synergistic Effects with Other Apoptotic Inducers

The modulation of Bcl-2 pathway components by INCB053914 creates opportunities for synergistic combinations with other apoptosis-inducing agents [5] [22]. Combination studies with Bcl-2 inhibitors such as venetoclax have demonstrated enhanced apoptotic responses compared to either agent alone [22]. The complementary mechanisms of action - INCB053914's activation of Bcl-2-associated death promoter protein and venetoclax's direct inhibition of Bcl-2 - result in coordinated disruption of anti-apoptotic signaling and enhanced therapeutic efficacy [22].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types